molecular formula C10H8N2O3S B8677105 2-(6-Methoxy-3-pyridyl)thiazole-4-carboxylic acid

2-(6-Methoxy-3-pyridyl)thiazole-4-carboxylic acid

Cat. No. B8677105
M. Wt: 236.25 g/mol
InChI Key: AUBZNYZYVHFMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxy-3-pyridyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Methoxy-3-pyridyl)thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxy-3-pyridyl)thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-15-8-3-2-6(4-11-8)9-12-7(5-16-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

AUBZNYZYVHFMLW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate (0.61 g, 2.3 mmol) and MeOH (50 mL) was added solid NaOMe (135 mg, 2.5 mmol) and stirred at RT. After 3 h the ethyl ester transesterified to the methyl ester. NaOMe (1 eq, 135 mg) was added and the mixture was heated to reflux. After 15 h, the ester hydrolyzed to the 2-(6-chloro-3-pyridyl)thiazole carboxylic acid. NaOMe (2 eq) was added and the reaction was heated at reflux for 18 h. The mixture was acidified to pH 5 with concentrated HCl, extracted with EtOAc, washed with H2O and brine; dried (MgSO4) and concentrated in vacuo to give the desired carboxylic acid as a yellow solid. MS m/z: 237.1 (M+H).
Name
ethyl 2-(6-chloro-3-pyridyl)thiazole-4-carboxylate
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
135 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(6-chloro-3-pyridyl)thiazole carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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